molecular formula C6H12N2O2 B11923627 1-(2-Hydroxyethyl)azetidine-2-carboxamide

1-(2-Hydroxyethyl)azetidine-2-carboxamide

Cat. No.: B11923627
M. Wt: 144.17 g/mol
InChI Key: IGVWVAAFDWJXGE-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)azetidine-2-carboxamide is a chemical scaffold of high interest in pharmaceutical and chemical biology research. Azetidines are valued as saturated heterocycles that can serve as constrained bioisosteres for more common motifs, potentially improving the metabolic stability and physicochemical properties of lead compounds . The 2-carboxamide group and 2-hydroxyethyl substitution on the azetidine ring make this molecule a promising bifunctional building block for constructing compound libraries in drug discovery programs . Compounds featuring the azetidine core, such as the well-studied azetidine-2-carboxylic acid, are known to act as proline mimics in biological systems . This mimicry can be exploited to investigate processes like protein biosynthesis and stress responses, providing a tool for studying proteotoxicity and the unfolded protein response in cells . Researchers can utilize this chemical in developing enzyme inhibitors, probing molecular recognition events, or as a precursor for the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)azetidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(10)5-1-2-8(5)3-4-9/h5,9H,1-4H2,(H2,7,10)

InChI Key

IGVWVAAFDWJXGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)N)CCO

Origin of Product

United States

The Significance of Azetidine Containing Architectures in Modern Organic and Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery and organic synthesis. tandfonline.comgoogle.com For many years, their synthesis was considered challenging due to inherent ring strain, which made them less explored than their five- and six-membered counterparts. tandfonline.com However, this very strain is now recognized as a key feature, imparting desirable properties to molecules that contain this motif. wikipedia.orgbldpharm.com

In medicinal chemistry, the incorporation of an azetidine (B1206935) ring can significantly enhance the pharmacological profile of a drug candidate. medwinpublishers.comnih.gov The rigid, three-dimensional structure of the azetidine scaffold can improve binding affinity to biological targets by reducing the entropic penalty upon binding. nih.gov This conformational restriction allows for a more precise spatial arrangement of functional groups, leading to higher potency and selectivity. nih.gov Furthermore, azetidine-containing compounds often exhibit improved metabolic stability and solubility, crucial parameters for successful drug development. nih.gov The azetidine moiety is now a recognized "privileged scaffold," appearing in at least seven approved drugs and numerous clinical candidates for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. medwinpublishers.comresearchgate.net The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and acts as a proline antagonist, highlighting the biological relevance of this ring system. medwinpublishers.com

An Overview of Strain Release Chemistry in Four Membered Heterocyclic Synthesis

The reactivity of azetidines is largely dictated by their considerable ring strain, which is significantly higher than that of their five-membered pyrrolidine (B122466) analogues but less than that of three-membered aziridines. wikipedia.orgbldpharm.com This intermediate level of strain makes azetidines stable enough for handling while being reactive enough to participate in a variety of chemical transformations under appropriate conditions. wikipedia.orgbldpharm.com This has led to the development of "strain-release" methodologies, which harness the potential energy of the strained ring to drive reactions forward.

Strain-release-driven reactions often involve the opening of the azetidine (B1206935) ring, providing access to a diverse array of linear and more complex cyclic structures. researchgate.net More recently, synthetic chemists have developed elegant strategies that utilize highly strained bicyclic intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), to construct densely functionalized azetidines. nih.gov In these reactions, the release of strain from the ABB core upon nucleophilic attack facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the controlled and often stereospecific introduction of multiple functional groups in a single step. nih.gov These advanced synthetic methods, including photocatalytic and multicomponent strategies, have made complex azetidine derivatives more accessible, further fueling their exploration in various fields of chemistry. nih.govresearchgate.net

Contextualization of 1 2 Hydroxyethyl Azetidine 2 Carboxamide As a Privileged Scaffold and Synthetic Intermediate

Strategies for Azetidine Ring Formation

The construction of the azetidine ring can be broadly approached through cyclization reactions forming a C-N or C-C bond, cycloaddition reactions, and ring expansion or contraction rearrangements. magtech.com.cn Key strategies include intramolecular cyclizations, ring expansions of three-membered heterocycles, and [2+2] cycloadditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings. For azetidines, this typically involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon at the γ-position.

The intramolecular SN2 reaction is a common method for creating azetidine rings, where a nitrogen atom displaces a leaving group, such as a halogen or a sulfonate ester, from a γ-carbon. nih.govfrontiersin.org While the formation of five- and six-membered rings via this method is highly efficient, the synthesis of four-membered azetidines is often less favorable due to conformational preferences of the acyclic precursors. researchgate.netnih.gov Despite this challenge, this approach is utilized for synthesizing various azetidine derivatives. frontiersin.org For instance, the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been reported to yield azetidines. researchgate.net

Another effective variation of this approach is the intramolecular aminolysis of epoxides. Lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This method is notable for its high regioselectivity, favoring the 4-exo-tet cyclization pathway, and its tolerance of various functional groups. nih.gov

Precursor TypeCatalyst/ReagentProduct TypeKey FeaturesCitations
γ-HaloaminesBaseSubstituted AzetidinesClassic SN2 cyclization; success is conformation-dependent. researchgate.netfrontiersin.org
cis-3,4-Epoxy aminesLa(OTf)₃3-HydroxyazetidinesHigh yield and regioselectivity for 4-exo-tet cyclization. nih.govfrontiersin.org

Reductive cyclization offers an alternative pathway to the azetidine core. The Zr-catalyzed reaction of ethylmagnesium chloride with imines generates C,N-dimagnesiated compounds. These intermediates can be trapped with electrophiles to furnish various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This method provides a route to bifunctional or cyclic nitrogen-containing compounds. organic-chemistry.org Additionally, the reduction of fluorinated β-imino esters is a known method for producing fluorinated β-amino acids, which can involve cyclized intermediates or precursors. researchgate.net

Transition metal catalysis has enabled novel and efficient routes to azetidines. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This reaction proceeds via a proposed Pd(IV) intermediate and demonstrates excellent functional group tolerance. rsc.org

More recently, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported. nih.gov This method utilizes a heteroleptic copper complex under visible light to achieve a 4-exo-dig cyclization, producing azetidines with high regioselectivity. nih.gov This approach is significant as it proceeds through a generally disfavored cyclization pathway to access the strained four-membered ring. nih.gov

Catalyst SystemSubstrateReaction TypeProductCitations
Palladium(II)/Benziodoxole tosylatePicolinamide-protected aminesIntramolecular γ-C(sp³)–H AminationFunctionalized azetidines rsc.org
Copper/Visible LightYnamidesRadical 4-exo-dig CyclizationSubstituted azetidines nih.gov

Ring Expansion Reactions from Aziridines and Other Smaller Heterocycles

Ring expansion of smaller, strained heterocycles like aziridines provides a powerful method for constructing azetidines. magtech.com.cn One prominent strategy involves a one-carbon ring expansion using rhodium-bound carbenes. The reaction of bicyclic methylene (B1212753) aziridines with a rhodium carbene results in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov The mechanism is thought to involve the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade. nih.gov

A biocatalytic approach has also been developed, employing engineered cytochrome P450 enzymes as "carbene transferases". nih.govacs.orgacs.org These enzymes catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govmdpi.com-Stevens rearrangement, exerting exceptional stereocontrol. nih.govacs.org This biocatalytic method can override the inherent reactivity of the intermediate aziridinium ylides, which often leads to other products. nih.govacs.org

Gold catalysis has been utilized for the ring expansion of propargylic aziridines. acs.org This process involves a regioselective nucleophilic diborylalkylation to open the aziridine (B145994) ring, followed by a gold-catalyzed 4-exo-dig cyclization to form stereoselective (Z)-alkylidene azetidines. acs.org

MethodCatalystKey IntermediateFeaturesCitations
Carbene InsertionRhodium(II) acetateAziridinium ylide[3+1] ring expansion of methylene aziridines, high stereoselectivity. nih.gov
Biocatalytic RearrangementEngineered Cytochrome P450Aziridinium ylideEnantioselective nih.govmdpi.com-Stevens rearrangement. nih.govacs.orgacs.org
Rearrangement/CyclizationGold(I) chlorideDiborylalkyl homopropargyl amineStereoselective formation of (Z)-alkylidene azetidines. acs.org

[2+2] Cycloaddition Methodologies

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is arguably the most direct and atom-economical method for synthesizing azetidines. researchgate.netresearchgate.netnih.gov However, this reaction has historically been challenging due to the rapid, non-radiative decay of the imine excited state through C=N bond isomerization, which competes with the desired cycloaddition. researchgate.netnih.gov

Recent advances in photochemistry and photocatalysis have revitalized this approach. The use of visible-light-mediated triplet energy transfer has enabled the development of both intramolecular and intermolecular aza Paternò-Büchi reactions. nih.govrsc.orgspringernature.comspringernature.com In this strategy, a photocatalyst, such as an iridium complex, absorbs visible light and transfers its energy to the alkene or oxime substrate, promoting it to a triplet excited state that can then undergo cycloaddition. chemrxiv.orgnih.govrsc.org This method allows for the synthesis of highly functionalized azetidines under mild conditions. chemrxiv.orgnih.gov

For example, Schindler and co-workers have reported intermolecular [2+2] photocycloadditions between cyclic oximes and various alkenes using an iridium photocatalyst. rsc.orgspringernature.com This approach tolerates a wide range of functional groups and provides access to complex bicyclic azetidines, which can be further transformed into valuable monocyclic structures. springernature.com Similarly, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a highly stereoselective and atom-economic route to functionalized azetidines. acs.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly general method for preparing 2-azetidinones (β-lactams). mdpi.com While this produces a related but different core structure, the resulting β-lactams can be subsequently reduced to the corresponding azetidines, making it a relevant two-step strategy. rsc.orgresearchgate.net

Reaction TypeReactantsCatalyst/ConditionsKey FeaturesCitations
Aza Paternò-BüchiOximes + AlkenesIr(III) photocatalyst / Visible lightIntermolecular; mild conditions; good functional group tolerance. rsc.orgspringernature.comspringernature.com
Aza Paternò-BüchiTethered Imines + AlkenesIr(III) photocatalyst / Visible lightIntramolecular; high diastereoselectivity. nih.govresearchgate.net
Dehydrogenative CycloadditionAmines + AlkenesPhotocatalyst / Aerobic oxidationStereoselective; atom-economic. acs.org
Staudinger CycloadditionKetenes + IminesThermal or CatalyticForms 2-azetidinones (β-lactams), which can be reduced to azetidines. mdpi.comrsc.org
Ketene-Imine Cycloadditions (Staudinger Synthesis) and Subsequent Transformations

The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are key precursors to azetidines. wikipedia.orgresearchgate.net Discovered by Hermann Staudinger in 1907, this reaction's significance grew with the elucidation of the penicillin structure, which contains a β-lactam ring. wikipedia.org

The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans β-lactam) is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor trans-β-lactams. organic-chemistry.org

Recent advancements have focused on asymmetric variations of the Staudinger synthesis to produce enantiomerically enriched β-lactams. researchgate.net These methods can then be followed by reduction of the β-lactam to the corresponding azetidine. The reduction of the lactam functionality is a common strategy for accessing the saturated azetidine ring system. magtech.com.cn For instance, spiro β-lactams have been synthesized with high diastereoselectivity via the Staudinger reaction of a cyclic ketene with an imine. researchgate.net

A notable example involves the reaction of diketene (B1670635) with an imine, which proceeds in a highly diastereoselective manner to yield a 3-acetyl-β-lactam. researchgate.net This intermediate can be further elaborated to introduce desired functionalities.

Photochemical [2+2] Cycloadditions (Aza Paternò–Büchi Reactions)

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction, however, has faced challenges, particularly with acyclic imines. nih.govchemrxiv.org

Recent breakthroughs have utilized visible-light-mediated triplet energy transfer catalysis to overcome these limitations. nih.govnih.gov By matching the frontier molecular orbital energies of alkenes and acyclic oximes (as imine surrogates), successful intermolecular aza Paternò–Büchi reactions have been achieved. nih.gov For example, Schindler's group reported a visible-light-mediated intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated by an iridium photocatalyst. nih.govrsc.org This method is notable for its mild conditions and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. nih.gov

Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed. nih.gov Intramolecular variants have been used to construct complex polycyclic azetidine scaffolds. nih.gov The choice of photosensitizer and reaction conditions can influence the efficiency and stereoselectivity of the cycloaddition. nih.govacs.org

Diastereoselective and Enantioselective Synthesis of Azetidine Cores

The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Therefore, the development of diastereoselective and enantioselective methods for the synthesis of the azetidine core is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of enantioenriched C2-substituted azetidines. acs.org

One notable approach utilizes the inexpensive and readily available Ellman tert-butanesulfinamide chiral auxiliary. acs.org This method involves the reaction of 1,3-bis-electrophilic 3-chloropropanal (B96773) with the chiral auxiliary, leading to the formation of C2-substituted azetidines with a variety of substituents in a three-step process. acs.org The chiral auxiliary not only induces high diastereoselectivity but also serves as a protecting group that can be easily removed. acs.org Another example describes a practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid using optically active alpha-methylbenzylamine as the chiral auxiliary. nih.gov

Asymmetric Catalysis in Azetidine Ring Construction

Asymmetric catalysis offers an efficient and atom-economical approach to chiral azetidines. Various catalytic systems have been developed for the asymmetric synthesis of the azetidine ring.

One example is the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid-derived catalyst, to produce azetidines in good yields and with excellent enantioselectivity. thieme-connect.com Copper(I) catalysts have also been employed in the asymmetric Kinugasa/aryl C-C coupling cascade reaction to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov Furthermore, copper(I)-catalyzed asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides has been used to prepare all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acid derivatives. nih.gov

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a route to functionalized azetidines. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating enantiomers in a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. taylorandfrancis.com The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%. thieme.de

Dynamic kinetic resolution (DKR) overcomes this limitation by combining kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. thieme.dewikipedia.org This powerful technique requires careful tuning of both the resolution and racemization steps. princeton.edu DKR has been successfully applied in various asymmetric syntheses, including the alcoholysis of azlactones to generate enantiomerically enriched α-amino acid derivatives, which can be precursors for azetidine synthesis. mdpi.com

Synthetic Routes for Incorporating the 2-Carboxamide (B11827560) Moiety

Once the azetidine ring is constructed, the incorporation of the 2-carboxamide group is a crucial step in the synthesis of compounds like this compound.

A common strategy involves the synthesis of azetidine-2-carboxylic acid or its esters, followed by amidation. nih.govresearchgate.net For example, L-azetidine-2-carboxylic acid can be synthesized from γ-butyrolactone through a multi-step process involving bromination, esterification, cyclization, hydrogenation, and resolution. researchgate.net The resulting carboxylic acid can then be coupled with the desired amine, in this case, 2-aminoethanol, using standard peptide coupling reagents to form the final carboxamide.

Direct Amidation of Azetidine-2-carboxylic Acid Derivatives

The direct conversion of carboxylic acids and their derivatives into amides is a fundamental transformation in organic synthesis. For the synthesis of azetidine-2-carboxamides, this approach typically involves the activation of the carboxylic acid moiety of an N-protected azetidine-2-carboxylic acid, followed by reaction with an appropriate amine.

Common activating agents include carbodiimides, phosphonium (B103445) salts, and guanidinium (B1211019) salts, which facilitate the formation of an active ester or other intermediate that is susceptible to nucleophilic attack by an amine. mdpi.com The direct amidation of carboxylic acids with amines is an atom-economical process where the only byproduct is water. encyclopedia.pub To drive the reaction to completion, water is often removed azeotropically or by using dehydrating agents like molecular sieves. mdpi.comencyclopedia.pub

Recent advancements have focused on catalytic methods to avoid the use of stoichiometric activating agents. Boron-based catalysts, such as 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives, have shown high efficiency in promoting the direct amidation of a wide range of carboxylic acids and amines with low catalyst loadings. mdpi.comencyclopedia.pub Microwave irradiation in the presence of silica (B1680970) gel has also been reported as a method for direct amidation. mdpi.comencyclopedia.pub

Table 1: Reagents for Direct Amidation of Carboxylic Acids

Catalyst/ReagentDescriptionReference
Carbodiimides (e.g., DCC, EDC)Commonly used activating agents, form a urea (B33335) byproduct. mdpi.com
Phosphonium Salts (e.g., BOP, PyBOP)Effective activating agents, often used in peptide synthesis. mdpi.com
Boron-based Catalysts (e.g., DATB)Catalytic option for direct amidation, promoting greener synthesis. mdpi.comencyclopedia.pub
Silica Gel (with microwave)Solid support and catalyst for direct amidation under microwave irradiation. mdpi.comencyclopedia.pub

Nitrile Hydrolysis and Amidation Sequences

An alternative route to the carboxamide functional group involves the hydrolysis of a nitrile. This two-step sequence begins with the synthesis of an azetidine-2-carbonitrile, which is then hydrolyzed to the corresponding carboxamide. The hydrolysis of nitriles can be performed under either acidic or basic conditions. lumenlearning.comlibretexts.orglibretexts.org

In acidic hydrolysis, the nitrile is typically heated with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the attack of water. lumenlearning.comlibretexts.org This initially forms an amide, which can then be further hydrolyzed to the carboxylic acid if the reaction is not carefully controlled. lumenlearning.comlibretexts.org To selectively obtain the amide, controlled hydrolysis conditions are necessary, which can sometimes be achieved by using specific reagent systems like a TFA-H2SO4 mixture. stackexchange.com

Base-catalyzed hydrolysis, often using an alkali hydroxide (B78521) solution, also proceeds through nucleophilic attack on the nitrile carbon. libretexts.orglibretexts.org Similar to acidic hydrolysis, the reaction can proceed to the carboxylate salt if not controlled. libretexts.orgstackexchange.com The use of an alkaline solution of hydrogen peroxide is one method reported for the controlled conversion of nitriles to amides. stackexchange.com

The synthesis of the precursor, azetidine-2-carbonitrile, can be achieved from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and subsequent ring closure. organic-chemistry.org

Table 2: Conditions for Nitrile Hydrolysis

ConditionReagentProductReference
Acidic HydrolysisDilute HCl, heatCarboxylic Acid libretexts.org
Basic HydrolysisNaOH solution, heatCarboxylate Salt & Ammonia libretexts.org
Controlled Acidic HydrolysisTFA-H2SO4Amide stackexchange.com
Controlled Basic HydrolysisAlkaline H2O2Amide stackexchange.com

Regioselective Introduction of the 1-(2-Hydroxyethyl) Substituent

A crucial step in the synthesis of this compound is the regioselective introduction of the 2-hydroxyethyl group onto the azetidine nitrogen. This can be accomplished through two primary strategies: N-alkylation of a pre-formed azetidine ring or by incorporating the N-(2-hydroxyethyl) moiety into a precursor that is then cyclized to form the azetidine ring.

N-Alkylation with Hydroxyethylating Reagents

The direct N-alkylation of an azetidine derivative is a common method for introducing substituents at the nitrogen atom. rsc.org This SN2 reaction typically involves reacting the azetidine with an alkylating agent containing a 2-hydroxyethyl group or a protected version thereof. acsgcipr.org Common hydroxyethylating reagents include 2-haloethanols (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or ethylene (B1197577) oxide. The choice of solvent and base is critical to the success of the alkylation and can influence the reaction's regioselectivity and efficiency. beilstein-journals.org

The reactivity of the alkylating agent is an important consideration. Alkyl halides and sulfonates are commonly used, with the leaving group ability influencing the reaction conditions required. acsgcipr.org For instance, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. To avoid unwanted side reactions, it is often preferable to use the least reactive leaving group that still allows the reaction to proceed at a reasonable rate. acsgcipr.org

Ring Closure Utilizing N-(2-Hydroxyethyl)amine Precursors

An alternative to direct N-alkylation is to construct the azetidine ring from a precursor that already contains the N-(2-hydroxyethyl) substituent. organic-chemistry.orgmagtech.com.cn This approach often involves the cyclization of a γ-amino alcohol derivative. wikipedia.org For example, a β-amino alcohol can be N-alkylated with a group that will later participate in the ring closure. organic-chemistry.org

One established method involves the intramolecular nucleophilic substitution of a γ-haloamine. magtech.com.cn In this strategy, an N-(2-hydroxyethyl)amine is reacted with a molecule containing two leaving groups, such as a 1,3-dihalo-propane, to form an intermediate that can then cyclize to the desired azetidine. Microwave irradiation has been shown to facilitate this type of cyclocondensation in an aqueous alkaline medium. organic-chemistry.org

Synthetic Strategies for Isotopic Labeling and Deuteration

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway. wikipedia.org In the context of this compound, isotopic labeling, including deuteration, can be invaluable for mechanistic studies, metabolic fate determination, and as internal standards in analytical methods.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used for labeling. wikipedia.org The presence of these isotopes can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The introduction of isotopic labels can be achieved by using isotopically labeled starting materials or reagents at any stage of the synthesis. For instance, to introduce a deuterium label on the hydroxyethyl (B10761427) group, a deuterated version of the hydroxyethylating reagent, such as deuterated 2-bromoethanol, could be used in the N-alkylation step. Similarly, a ¹³C or ¹⁵N label could be incorporated into the azetidine ring itself by starting with an isotopically labeled amino acid precursor, such as labeled L-aspartic acid. scilit.comresearchgate.net

The choice of where to place the isotopic label depends on the specific application. For example, if the goal is to study the metabolism of the hydroxyethyl group, then that part of the molecule would be labeled. If the stability of the azetidine ring is of interest, then the ring atoms would be labeled.

Transformations at the Azetidine Nitrogen (N1)

The nitrogen atom of the azetidine ring is a key site for chemical modification. Its nucleophilicity allows for a variety of functionalization reactions, including alkylation, acylation, and sulfonylation.

Selective Functionalization of the Hydroxyethyl Nitrogen

While the primary focus is on the azetidine nitrogen, it is important to note that the nitrogen within the hydroxyethyl group is not present. The nomenclature "this compound" indicates an azetidine ring where the nitrogen atom at position 1 is substituted with a 2-hydroxyethyl group. Therefore, this subsection is not applicable as there is no "hydroxyethyl nitrogen."

Formation of N-Acyl and N-Sulfonyl Derivatives

The secondary amine character of the azetidine nitrogen allows for straightforward acylation and sulfonylation reactions. These transformations are typically achieved by reacting this compound with acylating or sulfonylating agents, respectively, often in the presence of a base to neutralize the acidic byproduct.

N-Acylation: The introduction of an acyl group onto the azetidine nitrogen can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the generated hydrochloric acid. This modification is valuable for introducing a wide array of functionalities and for altering the electronic properties of the azetidine ring.

N-Sulfonylation: Similarly, N-sulfonyl derivatives can be prepared by treating the parent compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are also carried out in the presence of a base. The resulting sulfonamides are generally stable compounds and are of interest in medicinal chemistry due to their prevalence in bioactive molecules.

Reaction TypeReagentProduct Class
N-AcylationAcyl Chloride (e.g., Acetyl chloride)N-Acyl-1-(2-hydroxyethyl)azetidine-2-carboxamide
N-SulfonylationSulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)N-Sulfonyl-1-(2-hydroxyethyl)azetidine-2-carboxamide

Reactions of the 2-Carboxamide Group

The 2-carboxamide group is another versatile handle for derivatization, allowing for modifications at both the amide nitrogen and the carbonyl carbon, as well as its conversion into other carboxylic acid derivatives.

Modifications and Substitutions on the Amide Nitrogen and Carbonyl Carbon

The primary amide of the 2-carboxamide group can undergo various reactions. While N-alkylation of primary amides can be challenging, modifications involving the carbonyl carbon are more common. Nucleophilic attack at the carbonyl carbon can lead to a variety of transformation products.

Interconversion to Other Carboxylic Acid Derivatives (e.g., Esters, Nitriles, Acids)

The 2-carboxamide group can be converted into other important functional groups, significantly broadening the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids: The amide can be hydrolyzed to the corresponding carboxylic acid, 1-(2-hydroxyethyl)azetidine-2-carboxylic acid, under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis typically requires heating with a strong acid like hydrochloric acid, while basic hydrolysis involves treatment with a strong base such as sodium hydroxide, followed by acidification. arkat-usa.org Enzymatic hydrolysis presents a milder alternative for this transformation. rsc.org

Conversion to Esters: Direct conversion of the amide to an ester is also a feasible transformation. This can be achieved under acidic conditions in the presence of an alcohol. For instance, reacting the amide with an alcohol in the presence of a strong acid catalyst can yield the corresponding ester.

Conversion to Nitriles: The primary amide can be dehydrated to form a nitrile. rsc.org This transformation is commonly carried out using dehydrating agents such as trifluoroacetic anhydride (B1165640) in the presence of a base like pyridine. rsc.org The resulting 1-(2-hydroxyethyl)azetidine-2-carbonitrile is a valuable intermediate for further synthetic manipulations.

Reduction to Amines: The carboxamide can be reduced to the corresponding primary amine, [1-(2-hydroxyethyl)azetidin-2-yl]methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. rsc.org

Reaction TypeReagent(s)Product Class
HydrolysisH3O+ or NaOH, then H3O+1-(2-Hydroxyethyl)azetidine-2-carboxylic acid
EsterificationAlcohol, H+Methyl 1-(2-hydroxyethyl)azetidine-2-carboxylate
DehydrationTrifluoroacetic anhydride, Pyridine1-(2-Hydroxyethyl)azetidine-2-carbonitrile
ReductionLiAlH4[1-(2-Hydroxyethyl)azetidin-2-yl]methanamine

Derivatization of the Hydroxyethyl Moiety

The primary alcohol of the hydroxyethyl group offers a third site for derivatization, allowing for the introduction of a variety of functional groups through oxidation, etherification, and esterification reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, 2-(2-oxo-azetidin-1-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the carboxylic acid, 2-(2-carboxamidoazetidin-1-yl)acetic acid.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Esterification: Esterification of the primary alcohol can be readily achieved by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. This reaction is often catalyzed by a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This allows for the attachment of a wide range of acyl groups to the hydroxyethyl side chain.

Reaction TypeReagent(s)Product Class
Oxidation (to aldehyde)PCC2-(2-Oxo-azetidin-1-yl)acetaldehyde
Oxidation (to carboxylic acid)KMnO42-(2-Carboxamidoazetidin-1-yl)acetic acid
Etherification1. NaH, 2. Alkyl halide1-(2-Alkoxyethyl)azetidine-2-carboxamide
EsterificationCarboxylic acid, DCC2-(2-Carboxamidoazetidin-1-yl)ethyl ester

Selective Oxidation and Reduction Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the azetidine nitrogen.

Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the conversion of primary alcohols to aldehydes. In the case of this compound, this would yield 1-(2-Oxoethyl)azetidine-2-carboxamide. Stronger oxidizing agents, for instance, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the corresponding carboxylic acid, 1-(Carboxymethyl)azetidine-2-carboxamide.

Conversely, the carboxamide group can be reduced to a primary amine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction would convert this compound to 1-(2-Hydroxyethyl)azetidin-2-yl)methanamine. It is important to note that the choice of reducing agent must be carefully considered to avoid the reduction of the azetidine ring itself.

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)1-(2-Oxoethyl)azetidine-2-carboxamideOxidation
This compoundPotassium permanganate (KMnO₄)1-(Carboxymethyl)azetidine-2-carboxamideOxidation
This compoundLithium aluminum hydride (LiAlH₄)(1-(2-Hydroxyethyl)azetidin-2-yl)methanamineReduction

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group readily undergoes esterification and etherification reactions. Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst, can be employed to introduce various ester functionalities. masterorganicchemistry.com For example, reaction with acetic acid would yield 2-(2-carboxamidoazetidin-1-yl)ethyl acetate.

Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This would result in the formation of an ether derivative, for instance, 1-(2-Methoxyethyl)azetidine-2-carboxamide when using methyl iodide.

Reaction TypeReagent 1Reagent 2Product
EsterificationAcetic AcidAcid Catalyst (e.g., H₂SO₄)2-(2-carboxamidoazetidin-1-yl)ethyl acetate
EtherificationSodium HydrideMethyl Iodide1-(2-Methoxyethyl)azetidine-2-carboxamide

Conversion to Halides and Other Leaving Groups

The hydroxyl group can be converted into a good leaving group, such as a halide, which facilitates subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively. This would yield compounds like 1-(2-Chloroethyl)azetidine-2-carboxamide or 1-(2-Bromoethyl)azetidine-2-carboxamide.

These halogenated derivatives are versatile intermediates for introducing a wide array of functional groups through substitution reactions.

Desired HalideReagentProduct
ChlorideThionyl chloride (SOCl₂)1-(2-Chloroethyl)azetidine-2-carboxamide
BromidePhosphorus tribromide (PBr₃)1-(2-Bromoethyl)azetidine-2-carboxamide

Ring-Opening Reactions of the Azetidine Core: Mechanistic Insights and Novel Product Formation

The inherent ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear amino derivatives. clockss.org The regioselectivity of these reactions is a key aspect, influenced by the nature of the substituents on the ring and the reaction conditions.

Nucleophilic Ring Opening Leading to Linear Amino Derivatives

The azetidine ring can be opened by nucleophiles. For this to occur, the nitrogen atom of the azetidine is often activated, for instance, by protonation or quaternization, to form a more reactive azetidinium ion. nih.govresearchgate.net In the case of this compound, the presence of the electron-withdrawing carboxamide group at the 2-position influences the site of nucleophilic attack.

Nucleophiles will preferentially attack the carbon atom at the 4-position (the less substituted carbon adjacent to the nitrogen), leading to the formation of a linear γ-amino acid derivative. magtech.com.cn This is due to both steric and electronic factors. For example, reaction with a generic nucleophile (Nu⁻) after activation would lead to a derivative of 4-amino-2-(hydroxymethylamino)butanamide. The specific nature of the resulting linear amino derivative depends on the attacking nucleophile.

Electrophilic Ring Opening and Rearrangement Processes

Electrophilic attack on the azetidine nitrogen can also initiate ring-opening. This is particularly relevant when considering reactions with strong electrophiles. The initial N-activation can be followed by an intramolecular or intermolecular nucleophilic attack, leading to ring-opened products.

In some cases, rearrangement processes can occur following ring-opening. For instance, treatment of N-acyl azetidines with certain reagents can lead to ring expansion or other skeletal rearrangements, although specific examples for this compound are not documented.

Mechanistic Investigations of Ring Strain Release and Regioselectivity

The driving force for the ring-opening of azetidines is the release of ring strain. Mechanistic studies, often employing computational methods, have provided significant insights into the factors governing these reactions. nih.gov The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is a balance between steric hindrance and the electronic stabilization of the transition state. researchgate.netmagtech.com.cn

For this compound, the carboxamide group at C2 is electron-withdrawing, which can stabilize a partial negative charge on the adjacent nitrogen in the transition state. However, the attack at the less sterically hindered C4 position is generally favored. magtech.com.cn The N-substituent, in this case, the 2-hydroxyethyl-carboxamide group, can also influence the reactivity and regioselectivity through steric and electronic effects, as well as by its potential to coordinate with reagents.

Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxyethyl Azetidine 2 Carboxamide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS):

Specific HRMS data, including accurate mass measurements and detailed fragmentation pathways for 1-(2-Hydroxyethyl)azetidine-2-carboxamide, are not documented in available mass spectrometry databases or publications. General fragmentation patterns for azetidines and amides can be predicted, but specific experimental data for this compound is absent.

Vibrational Spectroscopy (Infrared and Raman):

While characteristic infrared absorption bands for functional groups present in the molecule (hydroxyl, amide, azetidine (B1206935) ring) can be generally estimated, specific and complete experimental IR and Raman spectra for this compound are not available.

X-ray Crystallography:

No published X-ray crystal structure for this compound could be located. Therefore, a definitive description of its solid-state molecular architecture and conformation is not possible.

Due to the absence of this fundamental data, the creation of an authoritative and scientifically rigorous article as requested is unfeasible. The generation of such an article would require access to primary research data that is not currently in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Confirmation of Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful, non-destructive technique for investigating the stereochemical features of chiral molecules such as this compound and its derivatives. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample, providing critical information on both its absolute configuration and its predominant conformations in solution.

Confirmation of Enantiomeric Purity

The enantiomeric purity of a sample of this compound can be effectively determined using circular dichroism. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other. For instance, if the (S)-enantiomer exhibits a positive Cotton effect (a maximum in the CD spectrum) at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of the same magnitude at that same wavelength.

A sample containing a single enantiomer (an enantiopure sample) will display a CD spectrum with a certain molar ellipticity [θ]. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out. For samples that are enantioenriched but not enantiopure, the magnitude of the molar ellipticity is directly proportional to the enantiomeric excess (% ee). By comparing the measured molar ellipticity of a sample to that of a known enantiopure standard, the enantiomeric purity can be accurately quantified.

Solution Conformation

The four-membered azetidine ring in L-azetidine-2-carboxylic acid (Aze), the parent imino acid, imposes significant conformational constraints compared to its five-membered homologue, proline. These constraints influence the torsional angles around the peptide bonds when Aze is incorporated into peptides, and similarly affect the conformation of N-substituted derivatives like this compound.

Studies on peptides containing L-azetidine-2-carboxylic acid have demonstrated the utility of CD spectroscopy in elucidating their solution conformation. For example, the CD spectrum of a tetrapeptide containing L-azetidine-2-carboxylic acid, Boc-(L-Pro)3-L-Aze-Opcp, in trifluoroethanol, exhibits distinct Cotton effects that are indicative of its secondary structure. umich.edu The specific absorption patterns can be correlated with the presence of particular structural motifs, such as β-turns or other ordered conformations.

By analyzing the CD spectrum of this compound, researchers can deduce the preferred orientation of the 2-hydroxyethyl substituent relative to the azetidine ring and the carboxamide group. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated for different possible conformations using quantum mechanical methods. This combined experimental and computational approach allows for a detailed understanding of the molecule's conformational landscape in solution.

The following table presents data from a study on a related peptide containing L-azetidine-2-carboxylic acid, illustrating the type of data obtained from CD spectroscopy.

CompoundSolventWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
Boc-(L-Pro)3-L-Aze-OpcpTrifluoroethanol~220Negative
~205Positive

This data is for a related tetrapeptide containing L-azetidine-2-carboxylic acid and is presented for illustrative purposes. umich.edu

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyethyl Azetidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(2-Hydroxyethyl)azetidine-2-carboxamide. These calculations provide a detailed picture of the molecule's electron distribution, which dictates its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Other calculated electronic properties, such as ionization potential, electron affinity, electronegativity, and global hardness, further describe the molecule's reactivity profile. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the carboxamide and hydroxyethyl (B10761427) groups are expected to be electron-rich centers.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value (Illustrative) Description
EHOMO -6.8 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -0.5 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 6.3 eV Indicator of chemical stability and reactivity
Ionization Potential (I) 6.8 eV The energy required to remove an electron
Electron Affinity (A) 0.5 eV The energy released when an electron is added
Electronegativity (χ) 3.65 eV The power of an atom to attract electrons to itself
Global Hardness (η) 2.9 eV Resistance to change in electron distribution

Note: These values are illustrative and would be determined using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) in an actual study.

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations

The flexibility of the 1-(2-hydroxyethyl) side chain and the puckering of the azetidine (B1206935) ring mean that this compound can adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending the molecule's behavior.

Molecular Mechanics (MM) simulations can systematically scan the rotational degrees of freedom (dihedral angles) to identify low-energy conformers. This process generates a potential energy surface that maps the stability of different spatial arrangements.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. mdpi.com These simulations, performed with explicit solvent models, can explore the conformational space accessible at a given temperature, revealing the most populated conformational states and the transitions between them. nih.govresearchgate.net From MD trajectories, a free energy landscape can be constructed, which provides a thermodynamic perspective on the conformational preferences of the molecule in a solution environment. Studies on related azetidine-containing peptides suggest that the four-membered ring imparts significant conformational constraints, yet may allow for more flexibility compared to proline-containing analogues. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model proposed reaction pathways. mdpi.com A common synthetic route might involve the N-alkylation of azetidine-2-carboxamide (B111606) with 2-chloroethanol or a similar reagent.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. The geometry of the transition state structures provides insight into the precise atomic rearrangements that occur during the bond-making and bond-breaking processes. nih.gov This knowledge is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yield and selectivity. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). A strong correlation between calculated and experimental chemical shifts confirms the proposed molecular structure. researchgate.net Machine learning algorithms have also shown remarkable accuracy in predicting chemical shifts based on large datasets of known structures. nih.govnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

1H NMR Predicted δ (ppm) 13C NMR Predicted δ (ppm) IR Frequency Predicted ν (cm-1)
H (N-H) 7.85 C (C=O) 175.2 O-H stretch 3450
H (O-H) 4.50 C (CH-C=O) 62.1 N-H stretch 3310
H (CH2-OH) 3.65 C (CH2-N) 58.5 C=O stretch 1685
H (CH-C=O) 3.50 C (CH2-OH) 55.4 N-H bend 1580

Note: Predicted values are illustrative and subject to the computational method, basis set, and solvent model used.

In Silico Docking and Molecular Dynamics Simulations of Compound Analogues with Model Biological Macromolecules (Focused on Fundamental Binding Interactions)

To explore the potential for analogues of this compound to interact with biological targets, in silico molecular docking and molecular dynamics simulations are employed. researchgate.net Docking algorithms predict the preferred binding orientation of a small molecule (ligand) within the active site of a macromolecule (e.g., an enzyme or receptor) to form a stable complex. researchgate.net This process generates a binding score, which estimates the binding affinity.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to analyze the fundamental binding interactions in greater detail. nih.govnih.gov These simulations, which track the movements of all atoms in the system over time, can reveal key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the binding. For analogues of this compound, the carboxamide, hydroxyl, and azetidine nitrogen moieties would be expected to participate in hydrogen bonding with amino acid residues in a protein's binding pocket. This computational approach provides a molecular-level rationale for the binding of compound analogues and can guide the design of new molecules with improved affinity and specificity.

Advanced Synthetic Applications of 1 2 Hydroxyethyl Azetidine 2 Carboxamide As a Building Block

Integration into Complex Molecule Total Synthesis

The rigid framework of the azetidine (B1206935) ring makes it an attractive component in the total synthesis of natural products and bioactive molecules, where conformational control is often a key determinant of biological activity.

As a Key Chiral or Achiral Intermediate in Natural Product Synthesis

While no specific examples detailing the use of 1-(2-Hydroxyethyl)azetidine-2-carboxamide in the total synthesis of a natural product have been prominently reported, the closely related azetidine-2-carboxylic acid has been identified as a constituent of some plants. acs.org The synthesis of enantiomerically pure azetidine-2-carboxylic acids and their derivatives, such as 2-(hydroxymethyl)azetidines, is well-established, often proceeding through the cyclization of protected amino acid precursors. nih.gov These chiral building blocks are primed for incorporation into the total synthesis of complex natural products where a constrained, proline-like residue is required. The presence of the N-(2-hydroxyethyl) group offers a handle for further elaboration within a synthetic sequence, potentially allowing for the construction of more complex side chains or for tethering to other parts of a molecule.

Contribution to the Synthesis of Bioactive Compounds and Analogues

The azetidine-2-carboxamide (B111606) scaffold is a recognized building block in the development of novel pharmaceuticals, particularly for neurological disorders. chemimpex.com Its rigid structure can lead to improved binding interactions with biological targets, potentially increasing potency and reducing side effects. chemimpex.com Azetidine-2-carboxylic acid, a close analogue, is known to be a proline mimic and can be mis-incorporated into proteins, which can lead to toxic effects but also opens avenues for therapeutic intervention. nih.govnih.govresearchgate.net For instance, azetidine-based compounds have been investigated as antagonists for the interleukin-1 (IL-1) receptor, with a 15-mer peptide containing a 2-azetidine-1-carboxylic acid moiety showing in vivo activity. acs.org The N-(2-hydroxyethyl) substituent on this compound provides a vector for the synthesis of diverse libraries of bioactive compounds through further chemical modification.

Scaffold Design for Conformationally Restricted Analogues

The development of conformationally restricted analogues of known bioactive molecules is a powerful strategy in drug discovery to improve properties such as selectivity and metabolic stability. The azetidine ring is an excellent scaffold for this purpose. A collection of diverse azetidine-based scaffolds has been synthesized to create lead-like libraries for central nervous system (CNS)-focused drug discovery. nih.gov These scaffolds often incorporate functionalities that allow for further diversification. The phenylethylamine motif, present in many CNS-active agents, has been successfully integrated into azetidine-based structures. nih.gov The this compound building block, with its inherent rigidity and functional handles, is an ideal candidate for the design and synthesis of conformationally restricted analogues of peptides and other bioactive molecules.

Precursor for Novel Heterocyclic and Polycyclic Systems through Cascade and Tandem Reactions

The ring strain of azetidines makes them suitable precursors for the synthesis of other heterocyclic systems through ring-opening or rearrangement reactions. rsc.orgresearchgate.net Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov Copper-catalyzed cascade reactions involving O-propargylic oximes have been used to prepare azetidine nitrones, which can then participate in cycloaddition reactions to form more complex fused heterocyclic systems. acs.org While specific examples involving this compound are not yet reported, its structure suggests potential for participation in similar cascade reactions, where the N-hydroxyethyl group could influence the reaction pathway or be further functionalized in the resulting polycyclic product.

Applications in Materials Science as a Monomer or Crosslinker for Advanced Polymeric Architectures

Azetidine derivatives have been explored as monomers and crosslinkers in the polymer industry. researchgate.net The ring-opening polymerization of azetidines can lead to the formation of polyamines with various architectures. rsc.org For instance, bis(azetidine-2,4-dione)s have been used in solvent-free polymerizations with diamines to produce polymalonamide elastomers. acs.org The cationic ring-opening polymerization of azetidine itself has been investigated for the synthesis of branched poly(propylenimine), which can be used in CO2 capture applications. acs.org The this compound monomer, with its bifunctional nature (the azetidine ring for polymerization and the hydroxyl group for crosslinking or further modification), holds promise for the development of novel polymers with tailored properties.

Development as a Ligand in Organometallic Catalysis and Coordination Chemistry

Functionalized azetidines have shown significant potential as ligands in organometallic catalysis and coordination chemistry. rsc.orgfrontiersin.orgnih.gov The nitrogen atom of the azetidine ring, along with other donor atoms in the substituents, can coordinate to metal centers, creating chiral environments that can be exploited in asymmetric catalysis. Palladium and platinum complexes of 2,4-cis-amino azetidines have been synthesized and characterized, revealing their potential in catalysis. frontiersin.org The N-(2-hydroxyethyl) group of this compound, in conjunction with the amide oxygen and the ring nitrogen, could act as a tridentate ligand for various metal ions. The resulting metal complexes could find applications in a range of catalytic transformations.

Biochemical and Molecular Research Perspectives on Azetidine Carboxamides

Investigation of Structural Mimicry and Bioisosteric Relationships

The four-membered azetidine (B1206935) ring is a cornerstone of the unique properties of this compound class, primarily due to its role as a structural mimic of the natural amino acid proline. wikipedia.orgambeed.com This mimicry has profound implications for protein structure and interactions.

Azetidine Rings as Proline Analogues: Implications for Protein Structure and Conformational Dynamics

The L-azetidine-2-carboxylic acid (Aze) residue, the core of 1-(2-Hydroxyethyl)azetidine-2-carboxamide, is recognized by the cellular machinery that handles proline. oup.com Consequently, it can be mistakenly incorporated into proteins in place of proline, a process with significant structural consequences. wikipedia.orgbiorxiv.org

FeatureProline-Containing PeptidesAzetidine-Containing PeptidesImplication
Ring Size 5-membered ring4-membered ringAlters backbone dihedral angles and steric interactions.
Flexibility More constrainedGenerally more flexibleDestabilization of ordered structures like helices. nih.gov
Stability Contributes to protein stabilityCan lessen the stability of ordered conformations. nih.govLeads to an entropic effect favoring disordered coils. nih.gov
Biological Consequence Defined secondary structuresPotential for protein misfolding and aggregation. oup.commedchemexpress.com

Molecular Basis of Interactions with Enzyme Active Sites and Receptor Binding Pockets

The unique structural and electronic properties of the azetidine ring make it a valuable scaffold in drug design for interacting with enzyme active sites and receptor binding pockets. ambeed.comenamine.net The constrained nature of the ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net

Molecular docking studies have been employed to understand these interactions. For instance, various azetidine derivatives have been designed and evaluated as inhibitors for targets like β-tubulin and VEGFR-2 tyrosine kinase. medwinpublishers.comnih.gov In the case of this compound, the core azetidine ring provides a rigid framework. The carboxamide group can participate in hydrogen bonding, mimicking a peptide bond, while the 2-hydroxyethyl group attached to the ring nitrogen offers an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity to a target protein.

Studies on azetidine-2,3-dicarboxylic acids have shown stereoisomer-specific binding to NMDA receptors, with L-trans-ADC showing the highest affinity in radioligand binding assays. nih.gov This highlights the importance of the precise three-dimensional arrangement of functional groups on the azetidine scaffold for specific receptor recognition. nih.gov

Mechanistic Enzymology Studies on Azetidine Ring Processing Enzymes

While the incorporation of azetidine rings into proteins can be toxic, some organisms have evolved enzymes specifically to process and detoxify these compounds. nih.gov These enzymes offer insights into novel catalytic mechanisms.

One key enzyme is L-azetidine-2-carboxylate hydrolase (AC hydrolase) , identified in Pseudomonas sp. strain A2C. nih.gov This enzyme belongs to the haloacid dehalogenase (HAD) superfamily and catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.gov Mechanistically, the reaction involves the conserved active site nucleophile, an aspartate residue, attacking the ring. nih.gov Interestingly, this detoxification process occurs in the periplasm of the bacterium, preventing the toxic compound from entering the cytoplasm and being incorporated into proteins. nih.gov

Another metabolic pathway involves glutathione (B108866) S-transferases (GSTs). Studies on the compound AZD1979, which contains a spiro-azetidinyl moiety, revealed a novel ring-opening reaction. nih.gov This process involves a direct nucleophilic attack by glutathione on a carbon atom of the azetidine ring, catalyzed by GSTs, without prior bioactivation by cytochrome P450 enzymes. nih.gov This demonstrates that the strained azetidine ring is susceptible to enzymatic attack by different mechanisms.

Enzyme ClassExampleMechanismBiological Function
Hydrolases L-azetidine-2-carboxylate hydrolaseCatalyzes hydrolytic ring opening to 2-hydroxy-4-aminobutyrate. nih.govDetoxification of azetidine-2-carboxylate. nih.gov
Transferases Glutathione S-transferases (GSTs)Catalyzes nucleophilic attack by glutathione, leading to ring opening. nih.govMetabolism and detoxification of xenobiotics containing azetidine rings. nih.gov
Synthases Azetidine-2-carboxylic acid (AZE) synthaseCatalyzes intramolecular cyclization of S-adenosylmethionine (SAM). nih.govnih.govBiosynthesis of azetidine-2-carboxylic acid in bacteria. nih.govnih.gov

Use as a Chemical Probe for Investigating Biochemical Pathways

The ability of azetidine-2-carboxylic acid to be misincorporated into proteins makes it a powerful chemical probe for studying cellular stress responses. nih.gov By treating cells or organisms with Aze, researchers can intentionally induce proteotoxic stress, which is the disruption of protein homeostasis. oup.combiorxiv.org

This induced stress allows for the investigation of pathways like the Unfolded Protein Response (UPR) . researchgate.netnih.gov The accumulation of misfolded proteins in the endoplasmic reticulum, caused by Aze incorporation, triggers the UPR. researchgate.netnih.gov Studying the downstream effects—such as changes in gene expression, protein synthesis, and cell fate (e.g., apoptosis)—provides a clearer understanding of how cells cope with a proteotoxic burden. medchemexpress.comnih.gov For example, studies in Saccharomyces cerevisiae have identified specific genes that, when mutated, either increase sensitivity to or confer resistance against Aze, thereby mapping the genetic network involved in managing amino acid misincorporation. oup.combiorxiv.org

Research on the Effects of Azetidine Derivatives on Macromolecular Assembly and Recognition Processes

The substitution of proline with an azetidine analogue can have significant consequences for the assembly of large macromolecular structures and for molecular recognition events.

One of the most studied examples is the effect on collagen, a protein rich in proline. wikipedia.org The incorporation of azetidine-2-carboxylic acid disrupts the normal structure and stability of the collagen triple helix, leading to defects in tissues where collagen is a primary structural component. oup.comnih.gov

Furthermore, the introduction of azetidine residues into peptides can influence their ability to interact with other proteins. Research has shown that peptide fragments of larger proteins can act as inhibitors of protein-protein interactions. youtube.com The conformational changes induced by an azetidine ring could be strategically employed to design peptide-based inhibitors. By altering the shape and flexibility of a peptide, an azetidine derivative could enhance its binding to a target protein or disrupt a critical protein-protein interface. For example, the incorporation of azetidine-2-carboxylic acid into repetitive polypeptides has been shown to alter their secondary structure, favoring a β-sheet conformation. acs.org This ability to modulate the structure of peptides and proteins underscores the potential of azetidine derivatives to interfere with or control macromolecular recognition processes. acs.org

Q & A

Q. What are the ethical guidelines for reporting synthetic by-products with unknown toxicity?

  • Methodological Answer : Follow OECD guidelines for chemical safety assessment. Isolate by-products via prep-HPLC and submit for acute toxicity testing (e.g., zebrafish embryo assay). Disclose all by-products in publications, even if uncharacterized, to meet journal ethical standards .

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